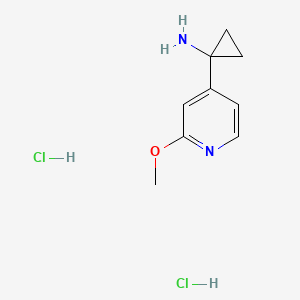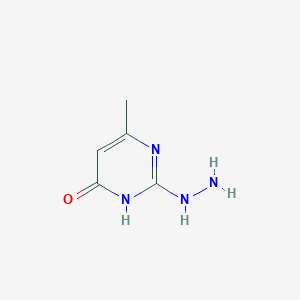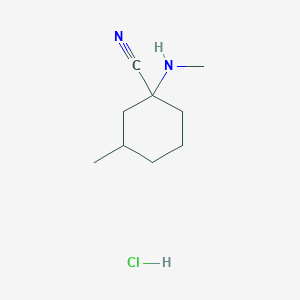![molecular formula C9H12N2O3S B1436524 [(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid CAS No. 347343-04-8](/img/structure/B1436524.png)
[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid
Descripción general
Descripción
“[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid” is a chemical compound with the CAS Number: 347343-04-8 . It has a molecular weight of 228.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is [ (5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid . The InChI code is 1S/C9H12N2O3S/c1-3-6-5 (2)10-9 (11-8 (6)14)15-4-7 (12)13/h3-4H2,1-2H3, (H,12,13) (H,10,11,14) .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.40±0.1 g/cm3 and a predicted boiling point of 398.7±44.0 °C .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : Compounds derived from (5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid have been extensively studied for their antimicrobial properties. For instance, certain derivatives exhibit promising antimicrobial and anticancer potential, with specific compounds demonstrating comparable or superior activity to standard drugs against microbes like Escherichia coli and cancer cell lines like HCT-116, a colon cancer cell line (Sharma et al., 2012).
Antioxidant Properties : Some derivatives have also been evaluated for their antioxidant activity. Notably, a synthesis process involving urea, benzaldehyde, and ethyl acetoacetate led to the formation of compounds that were subsequently tested for their antioxidant properties (George et al., 2010).
Synthesis Methodologies : There are innovative approaches in the synthesis of these derivatives. For example, an ultrasonic-assisted synthesis methodology was employed to prepare dihydropyrimidinone derivatives, providing excellent yields in short reaction times (Darehkordi & Ghazi, 2015).
Antitumor Activity : The antitumor potential of these compounds is also notable. Some compounds, such as (S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic Acid, have been synthesized and shown to possess certain selective antitumor activities (Jing, 2011).
Biological Activity and Theoretical Studies : The biological activity spectrum of these derivatives is broad, encompassing antibacterial, antiviral, and anticancer properties. Molecular docking studies have revealed significant insights into the potential mechanisms of action of these compounds (Al-Juboori, 2020).
Propiedades
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-6-5(2)10-9(11-8(6)14)15-4-7(12)13/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSHBMYGGACYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B1436441.png)

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1436444.png)

![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436450.png)

![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)

![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)
![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)

![{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine](/img/structure/B1436462.png)

